4-Chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
4-Chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chloro, methyl, phenoxy, and acetamido functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with 4-chloro-3-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid
- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid
Uniqueness
4-Chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13Cl2NO4 |
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Molecular Weight |
354.2 g/mol |
IUPAC Name |
4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13Cl2NO4/c1-9-6-11(17)3-5-14(9)23-8-15(20)19-13-7-10(16(21)22)2-4-12(13)18/h2-7H,8H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
PCZYBLPKEFAXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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